REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH:4]=[CH2:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[CH2:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH:4]=[CH2:5] |f:2.3.4|
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
Cs2CO3
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
used for the next step directly without purification
|
Name
|
|
Type
|
|
Smiles
|
C(CC=C)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |